3-Bromocinnamonitrile
Description
3-Bromobenzonitrile (CAS 6952-59-6) is a halogenated aromatic nitrile with the molecular formula C₇H₄BrN and a molecular weight of 182.017 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the meta position and a nitrile group (-CN) at the same position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electron-withdrawing nitrile group and the bromine atom, which can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .
Properties
Molecular Formula |
C9H6BrN |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
3-(3-bromophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H |
InChI Key |
DTGJLERNSYLLAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Effects
The position of substituents on the benzene ring significantly influences physical properties and reactivity. For example:
Presence of Additional Halogens
The introduction of multiple halogens alters electronic and steric profiles:
- 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5): The fluorine atom increases electronegativity, enhancing the nitrile's electron-withdrawing effect. This compound is valuable in synthesizing fluorinated pharmaceuticals .
- 3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2): The bromomethyl (-CH₂Br) and chloro groups introduce dual reactivity sites, enabling alkylation and nucleophilic substitution in tandem .
Functional Group Variations
- 3-(Bromomethyl)benzonitrile (CAS 28188-41-2): The bromomethyl group allows for alkylation reactions, making it a versatile intermediate in polymer and drug synthesis. Its molecular weight (196.044 g/mol ) is higher than 3-bromobenzonitrile due to the additional methyl group .
- 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1): The amino (-NH₂) group introduces nucleophilic character, enabling condensation reactions. This compound is critical in dye and heterocycle synthesis .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromobenzonitrile | 6952-59-6 | C₇H₄BrN | 182.017 | -Br (meta), -CN (meta) |
| 4-Bromobenzonitrile | N/A | C₇H₄BrN | ~182.017 | -Br (para), -CN (para) |
| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | C₇H₃BrFN | 200.01 | -Br (meta), -F (ortho), -CN |
| 3-(Bromomethyl)benzonitrile | 28188-41-2 | C₈H₆BrN | 196.044 | -CH₂Br (meta), -CN (meta) |
| 3-Amino-4-chlorobenzonitrile | 53312-79-1 | C₇H₅ClN₂ | 211.061 | -NH₂ (meta), -Cl (para), -CN |
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